INT-777 R-enantiomer

Vue d'ensemble

Description

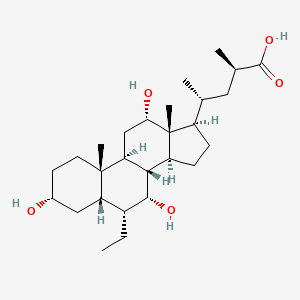

Le S-EMCA énantiomère R, également connu sous le nom d’INT-777 énantiomère R, est un composé chiral qui appartient à la classe des agonistes des récepteurs des acides biliaires. Il s’agit de l’énantiomère R de l’INT-777 et il possède une configuration spécifique qui le distingue de son homologue S-énantiomère. Le composé est connu pour son interaction avec le récepteur 1 des acides biliaires couplé aux protéines G (TGR5), ce qui en fait une molécule importante dans diverses études biochimiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du S-EMCA énantiomère R implique généralement des techniques de séparation chirales à partir d’un mélange racémique. Les méthodes courantes comprennent :

Chromatographie préparative : Cette méthode utilise des phases stationnaires chirales pour séparer les énantiomères en fonction de leur interaction avec l’environnement chiral de la colonne.

Extraction liquide-liquide énantiosélective : Cette technique implique l’utilisation de solvants ou d’additifs chiraux pour extraire préférentiellement un énantiomère par rapport à l’autre.

Méthodes basées sur la cristallisation : Ces méthodes exploitent les différences de solubilité des énantiomères dans divers solvants pour réaliser une séparation.

Méthodes de production industrielle : La production industrielle de S-EMCA énantiomère R peut impliquer des processus de chromatographie chirale ou de cristallisation à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant la production de composés énantiomériquement purs pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le S-EMCA énantiomère R subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés du composé.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogénures d’alkyle en présence d’une base comme l’hydroxyde de sodium.

Principaux produits formés :

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools ou d’alcanes.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

4. Applications de recherche scientifique

Le S-EMCA énantiomère R a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme brique chirale dans la synthèse de molécules complexes.

Biologie : Étudié pour son interaction avec les récepteurs des acides biliaires et son rôle dans les voies métaboliques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans les troubles métaboliques et les maladies du foie.

Industrie : Utilisé dans le développement de médicaments chiraux et comme étalon de référence en chimie analytique .

Applications De Recherche Scientifique

S-EMCA R enantiomer has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interaction with bile acid receptors and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and liver diseases.

Industry: Utilized in the development of chiral drugs and as a reference standard in analytical chemistry .

Mécanisme D'action

Le mécanisme d’action du S-EMCA énantiomère R implique sa liaison au récepteur 1 des acides biliaires couplé aux protéines G (TGR5). Cette interaction active les voies de signalisation en aval, conduisant à divers effets physiologiques. Les cibles moléculaires du composé comprennent les récepteurs TGR5, qui jouent un rôle dans la régulation du métabolisme du glucose, de la dépense énergétique et des réponses inflammatoires .

Composés similaires :

INT-777 S-énantiomère : L’énantiomère S de l’INT-777, qui possède des propriétés pharmacologiques différentes de celles de l’énantiomère R.

Dérivés de l’acide cholique : Autres agonistes des récepteurs des acides biliaires ayant des structures similaires mais des configurations énantiomériques différentes.

Unicité : Le S-EMCA énantiomère R est unique en raison de son interaction spécifique avec les récepteurs TGR5 et de son profil pharmacologique distinct. Comparé à son énantiomère S, il présente des affinités de liaison et des effets physiologiques différents, ce qui en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.

Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.

Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .

Propriétés

IUPAC Name |

(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-VPYPQICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

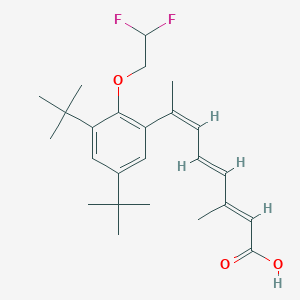

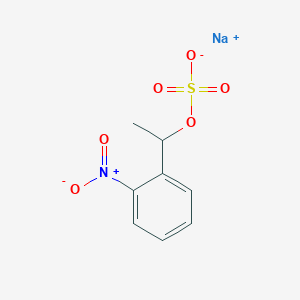

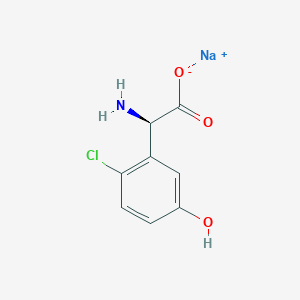

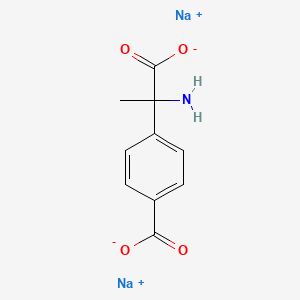

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)